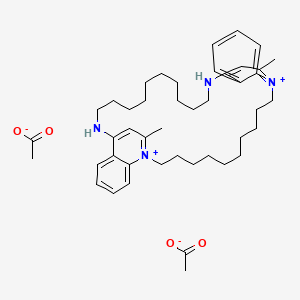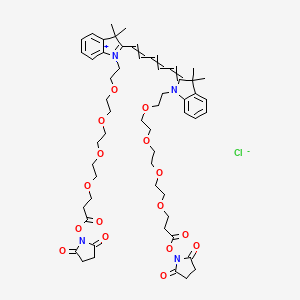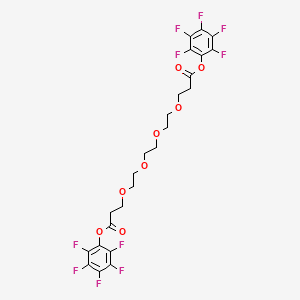
BMS-639432
Übersicht
Beschreibung
BMS-639432 is a Potent Sodium-Glucose Cotransporter Type II (SGLT2) Inhibitor.
Wissenschaftliche Forschungsanwendungen
Behandlung von Diabetes
BMS-639432 ist ein Metabolit von Dapagliflozin, einem Medikament, das hauptsächlich zur Behandlung von Typ-2-Diabetes eingesetzt wird. Es wirkt, indem es das Natrium-Glukose-Transportprotein 2 (SGLT2) hemmt, was zu einer Senkung des Blutzuckerspiegels führt, indem es die Ausscheidung von Glukose über den Urin fördert {svg_1}.
Management von Herz-Kreislauf-Erkrankungen
Untersuchungen haben gezeigt, dass SGLT2-Inhibitoren wie Dapagliflozin und seine Metaboliten kardiovaskuläre Vorteile bieten können. Sie werden für ihr Potenzial untersucht, das Risiko für Herzinsuffizienz und andere kardiovaskuläre Ereignisse bei Patienten mit Diabetes zu reduzieren {svg_2}.
Gewichtsmanagement
Aufgrund seines Mechanismus zur Förderung der Glukose-Ausscheidung kann this compound zur Gewichtskontrolle beitragen. Durch die Erhöhung der Glukose-Ausscheidung im Urin kann es potenziell zu einem Kalorienverlust und einer Gewichtsabnahme führen, was für übergewichtige Patienten mit Typ-2-Diabetes von Vorteil ist {svg_3}.
Verbesserung der Nierengesundheit
SGLT2-Inhibitoren haben sich als vielversprechend für den Schutz der Nierenfunktion erwiesen. This compound könnte an der Verlangsamung des Fortschreitens der diabetischen Nephropathie beteiligt sein, einer häufigen Komplikation von Diabetes, die die Nieren betrifft {svg_4}.
Intervention bei metabolischem Syndrom
Das metabolische Syndrom ist eine Gruppe von Zuständen, die zusammen auftreten und das Risiko für Herzerkrankungen, Schlaganfall und Typ-2-Diabetes erhöhen. This compound könnte eine Rolle bei der Behandlung dieses Syndroms spielen, indem es die glykämische Kontrolle verbessert und zur Gewichtsreduktion beiträgt {svg_5}.
Arzneimittelentwicklung und Pharmakokinetik
Die Eigenschaften von this compound können für die Entwicklung neuer Medikamente untersucht werden. Sein pharmakokinetisches Profil, einschließlich Absorption, Verteilung, Metabolismus und Ausscheidung, ist entscheidend, um zu verstehen, wie es in verschiedenen therapeutischen Kontexten eingesetzt werden kann {svg_6}.
Chemische Forschung
Die einzigartige Struktur der Verbindung macht sie zu einem interessanten Forschungsgegenstand in der chemischen Forschung, insbesondere bei der Untersuchung der Wechselwirkungen zwischen ihren funktionellen Gruppen und biologischen Zielstrukturen {svg_7}.
Bildungszwecke
This compound kann als Fallstudie in Bildungseinrichtungen verwendet werden, um Pharmakologie und pharmazeutische Chemie zu lehren und den Prozess der Medikamentenentwicklung vom Molekül zum vermarkteten Medikament zu veranschaulichen {svg_8}.
Wirkmechanismus
Target of Action
The primary target of BMS-639432 is the Sodium-Glucose Cotransporter 2 (SGLT2) . SGLT2 is primarily located in the proximal tubule of the nephron . It facilitates about 90% of glucose reabsorption in the kidneys .
Mode of Action
This compound acts by inhibiting SGLT2 . This inhibition prevents glucose reabsorption, leading to its excretion in the urine . This excretion allows for better glycemic control .
Biochemical Pathways
By inhibiting SGLT2, this compound affects the glucose reabsorption pathway in the kidneys . This leads to glycosuria, which helps in the management of type 2 diabetes .
Result of Action
The primary result of this compound’s action is the improvement of glycemic control in adults with type 2 diabetes . By causing glycosuria, it helps to lower blood glucose levels . It has also been approved to reduce the risk of kidney function decline, kidney failure, cardiovascular death, and hospitalization for heart failure in adults with chronic kidney disease .
Biochemische Analyse
Biochemical Properties
BMS-639432 plays a significant role in biochemical reactions, particularly in the inhibition of SGLT2 . SGLT2 is primarily located in the proximal tubule of the nephron and facilitates 90% of glucose reabsorption in the kidneys . By inhibiting SGLT2, this compound allows for glucose to be excreted in the urine, which helps to improve glycemic control .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting glucose reabsorption, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with SGLT2. As an inhibitor, it prevents SGLT2 from reabsorbing glucose, thereby altering the cell’s metabolic processes .
Temporal Effects in Laboratory Settings
It has been found to be most stable in human hepatocytes .
Metabolic Pathways
This compound is involved in the metabolic pathway related to glucose reabsorption in the kidneys . It interacts with the SGLT2 enzyme, leading to changes in metabolic flux and metabolite levels .
Eigenschaften
IUPAC Name |
(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)-hydroxymethyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClO7/c1-2-28-13-6-3-11(4-7-13)17(24)14-9-12(5-8-15(14)22)21-20(27)19(26)18(25)16(10-23)29-21/h3-9,16-21,23-27H,2,10H2,1H3/t16-,17?,18-,19+,20-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYACVYWMLAWJY-KPMIJUJFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(C2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204222-85-4 | |
| Record name | BMS-639432 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1204222854 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BMS-639432 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Q4V69OR2P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















